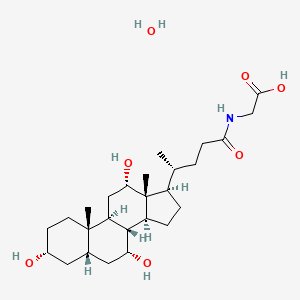
Glycocholic acid hydrate
説明
It occurs as a sodium salt in the bile of mammals and is a conjugate of cholic acid with glycine . The compound plays a crucial role in the digestion and absorption of dietary fats.
作用機序
グリココール酸は、脂肪を可溶化して吸収させるための洗剤として作用します。食事性脂肪と相互作用し、腸の粘膜で容易に吸収されることができるより小さなミセルに分解します。 この化合物は自身も吸収され、胆汁酸の腸肝循環に役割を果たしています 。
類似の化合物:
タウロコール酸: グリシンではなくタウリンと結合した別の胆汁酸。
デオキシコリル酸: コリル酸がバクテリアの作用によって生成される二次胆汁酸。
ケノデオキシコリル酸: 脂肪の消化に関与する一次胆汁酸.
ユニークさ: グリココール酸は、グリシンとの特異的な結合によってユニークであり、他の胆汁酸とは異なる物理化学的性質と生物学的機能を備えています。 脂肪の乳化と吸収における役割は、消化器系における重要な成分となっています .
準備方法
Synthetic Routes and Reaction Conditions: Glycocholic acid can be synthesized through the conjugation of cholic acid with glycine. The reaction typically involves the activation of the carboxyl group of cholic acid, followed by its reaction with glycine under mild alkaline conditions .
Industrial Production Methods: In industrial settings, glycocholic acid is often produced by extracting bile from mammals, followed by purification and crystallization processes. The extracted bile is treated to isolate glycocholic acid, which is then purified to obtain the hydrate form .
Types of Reactions:
Oxidation: Glycocholic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form deoxycholic acid derivatives.
Substitution: Glycocholic acid can participate in substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized bile acid derivatives.
Reduction: Deoxycholic acid derivatives.
Substitution: Various substituted bile acid derivatives.
科学的研究の応用
グリココール酸は、科学研究において幅広い応用範囲を持っています:
化学: 複雑な有機分子の合成における試薬として使用されます。
生物学: この化合物は、生物系における脂肪の乳化と吸収を研究するために使用されます。
医学: グリココール酸は、吸収とバイオアベイラビリティを向上させるための薬剤の製剤に使用されます。
類似化合物との比較
Taurocholic acid: Another bile acid conjugated with taurine instead of glycine.
Deoxycholic acid: A secondary bile acid formed by the bacterial action on cholic acid.
Chenodeoxycholic acid: A primary bile acid involved in the digestion of fats.
Uniqueness: Glycocholic acid is unique due to its specific conjugation with glycine, which imparts distinct physicochemical properties and biological functions compared to other bile acids. Its role in the emulsification and absorption of fats makes it a critical component in the digestive system .
特性
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKPRHOCWKLQPK-ZUHYDKSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647723 | |
| Record name | Glycocholic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192657-83-2 | |
| Record name | Glycocholic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















